molecular formula C18H26O3 B566004 6'-Propene-1-yl Gemfibrozil CAS No. 1798429-95-4

6'-Propene-1-yl Gemfibrozil

Cat. No.: B566004
CAS No.: 1798429-95-4
M. Wt: 290.403
InChI Key: JVBPONSUILUXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’-Propene-1-yl Gemfibrozil is a derivative of Gemfibrozil, a well-known lipid-regulating agent. This compound is characterized by the presence of a propene group attached to the Gemfibrozil structure. It has the molecular formula C18H26O3 and a molecular weight of 290.4 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Mechanism of Action

Target of Action

6’-Propene-1-yl Gemfibrozil is a derivative of Gemfibrozil, a lipid regulator used in the reduction of serum triglyceride levels in high-risk patients with hyperlipidemia . The primary target of Gemfibrozil is the peroxisome proliferator-activated receptor-α (PPARα), which plays a crucial role in lipid metabolism .

Mode of Action

Gemfibrozil, and by extension 6’-Propene-1-yl Gemfibrozil, activates PPARα, leading to alterations in lipid metabolism . This activation results in increased levels of high-density lipoprotein (HDL), apolipoprotein AI, and apolipoprotein AII, and an increase in lipoprotein lipase (LPL) activity . It also results in the inhibition of apolipoprotein B synthesis, increased peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of triglyceride-rich particles .

Biochemical Pathways

The activation of PPARα by 6’-Propene-1-yl Gemfibrozil affects several biochemical pathways involved in lipid metabolism. These include the pathway for the synthesis and degradation of triglycerides and the reverse cholesterol transport pathway. The changes in these pathways lead to a decrease in serum triglycerides and an increase in HDL cholesterol .

Pharmacokinetics

It is known that the duration of action of gemfibrozil requires twice-daily dosing as the mean residence time of gemfibrozil is up to 96 hours in patients with chronic renal failure .

Result of Action

The activation of PPARα by 6’-Propene-1-yl Gemfibrozil leads to a decrease in serum triglycerides and an increase in HDL cholesterol . This can help reduce the risk of developing coronary heart disease in patients with Type IIb hyperlipidemia without history or symptoms of coronary heart disease .

Biochemical Analysis

Biochemical Properties

6’-Propene-1-yl Gemfibrozil interacts with various enzymes, proteins, and other biomolecules. It is known to have a molecular weight of 290.4 and a molecular formula of C18H26O3

Cellular Effects

The cellular effects of 6’-Propene-1-yl Gemfibrozil are not fully known. Gemfibrozil, the parent compound, has been shown to have effects on various types of cells and cellular processes . It has been shown to have neuroprotective effects, potentially slowing the progression of neurological disorders . It is also known to have effects on lipid metabolism, which could influence cell function .

Molecular Mechanism

The molecular mechanism of action of 6’-Propene-1-yl Gemfibrozil is not fully understood. Gemfibrozil, the parent compound, is known to increase plasma high-density lipoproteins (HDL) and decrease plasma triglycerides (TG) by stimulating the synthesis of apolipoprotein (apo) AI and apo AII . It is also known to inhibit the activation of NF-κB, AP-1, and C/EBPβ in cytokine-stimulated astroglial cells .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of 6’-Propene-1-yl Gemfibrozil at different dosages in animal models are not well documented. Gemfibrozil has been shown to have a dose-dependent reduction on the amplitude of jejunal contractions and urinary bladder contractions, and a relaxant effect on tracheal basal tone in experimental animals .

Metabolic Pathways

The metabolic pathways that 6’-Propene-1-yl Gemfibrozil is involved in are not well understood. Gemfibrozil is known to affect lipid metabolism . It increases the synthetic rates of apo AI and apo AII, which are involved in lipid transport .

Transport and Distribution

The transport and distribution of 6’-Propene-1-yl Gemfibrozil within cells and tissues are not well documented. Gemfibrozil is known to be 99% protein-bound, with negligible binding to alpha-1-acid glycoprotein .

Subcellular Localization

The subcellular localization of 6’-Propene-1-yl Gemfibrozil and its effects on activity or function are not well understood. The parent compound gemfibrozil is known to have effects on various subcellular structures, including mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Propene-1-yl Gemfibrozil involves the modification of the Gemfibrozil structure by introducing a propene group. One of the key intermediates in the synthesis of Gemfibrozil is 5-bromo-2,2-dimethyl-pentanoic acid isobutyl ester . This intermediate can be further modified to introduce the propene group, resulting in the formation of 6’-Propene-1-yl Gemfibrozil.

Industrial Production Methods: Industrial production of 6’-Propene-1-yl Gemfibrozil would likely follow similar routes as the synthesis of Gemfibrozil, with additional steps to introduce the propene group. The process would involve the use of radical initiators and environmentally friendly conditions to ensure high yield and chemical purity .

Chemical Reactions Analysis

Types of Reactions: 6’-Propene-1-yl Gemfibrozil can undergo various chemical reactions, including:

    Oxidation: The propene group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenoxy group in the structure can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

6’-Propene-1-yl Gemfibrozil has several applications in scientific research, including:

Comparison with Similar Compounds

  • Gemfibrozil
  • Fenofibrate
  • Clofibrate

Properties

IUPAC Name

5-(3,6-dimethyl-2-prop-1-enylphenoxy)-2,2-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBPONSUILUXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798429-95-4
Record name 6'-Propene-1-yl gemfibrozil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798429954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.